3,4',7-Trimethoxy flavone

CAS No.: 20979-40-2

Cat. No.: VC17069455

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20979-40-2 |

|---|---|

| Molecular Formula | C18H16O5 |

| Molecular Weight | 312.3 g/mol |

| IUPAC Name | 3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)17-18(22-3)16(19)14-9-8-13(21-2)10-15(14)23-17/h4-10H,1-3H3 |

| Standard InChI Key | GJEOSFLNWGXQQO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

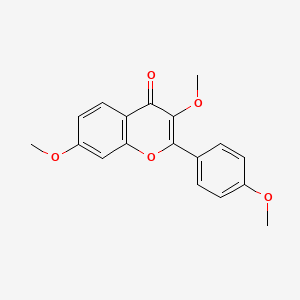

3,4',7-Trimethoxy flavone belongs to the flavonoid class of secondary metabolites, featuring a 15-carbon skeleton arranged as two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C). The methoxy groups are located at positions 3 and 7 of the A-ring and position 4' of the B-ring (Figure 1). Its systematic IUPAC name is 3,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, and it is alternatively referred to as 3,7,4'-trimethoxyflavone .

Table 1: Key Chemical Properties of 3,4',7-Trimethoxy Flavone

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.3 g/mol |

| CAS Registry Number | 20979-40-2 |

| Synonyms | JP20KV5CGM; 3,4',7-Trimethoxyflavone; 3,7-Dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |

Structural Analogues and Isomers

A common point of confusion arises from the nomenclature of trimethoxy-substituted flavones. For instance, 3',4',7-trimethoxyflavone (CAS 22395-24-0) differs in the placement of methoxy groups on the B-ring (positions 3' and 4') rather than the A-ring . This positional isomerism significantly impacts biological activity, as demonstrated by studies showing that 3',4',7-trimethoxyflavone exhibits potent BCRP inhibition , whereas 3,4',7-trimethoxy flavone’s effects are less characterized but structurally analogous.

Synthesis and Derivatives

Synthetic Routes

The synthesis of 3,4',7-trimethoxy flavone typically involves the Algar-Flynn-Oyamada (AFO) reaction, which couples a substituted chalcone precursor with hydrogen peroxide under basic conditions to form the flavone skeleton. Methoxy groups are introduced via selective methylation of hydroxyl precursors using dimethyl sulfate or methyl iodide .

Structural Modifications

Recent efforts have focused on enhancing the bioactivity of 3,4',7-trimethoxy flavone through targeted substitutions:

-

C-5 Hydroxylation: Introducing a hydroxy group at C-5 yields 5-hydroxy-3,4',7-trimethoxyflavone, which demonstrates a 2.5-fold increase in BCRP inhibition compared to the parent compound (RI = 7.2 nM vs. 18 nM for SN-38 resistance reversal) .

-

C-5 Fluorination: Substituting a fluorine atom at C-5 (5-fluoro-3,4',7-trimethoxyflavone) retains significant activity (RI = 25 nM) while improving metabolic stability .

-

Glycosylation: Adding a β-glucosyl moiety at C-7 (e.g., 7-(β-glucosyloxy)-3,4'-dimethoxyflavone) reduces activity (RI = 91 nM), suggesting that bulky substitutions hinder interactions with efflux transporters .

Pharmacological Activities

Anticancer and Chemosensitization Effects

3,4',7-Trimethoxy flavone and its derivatives exhibit promising activity against multidrug-resistant (MDR) cancers:

BCRP/ABCG2 Inhibition

In BCRP-overexpressing K562/BCRP leukemia cells, 3,4',7-trimethoxy flavone at 0.01–10 μM:

-

Increased intracellular accumulation of Hoechst 33342 dye by 2.3-fold .

-

Downregulated BCRP protein expression by 60% via Western blot analysis .

P-Glycoprotein Modulation

In Caco-2 intestinal monolayers, 3,4',7-trimethoxy flavone (50 μM):

-

Enhanced apical-to-basolateral transport of paclitaxel by 3.2-fold .

-

Reduced basolateral-to-apical efflux by 70%, comparable to verapamil .

Mechanisms of Action

Efflux Transporter Inhibition

3,4',7-Trimethoxy flavone competitively binds to the substrate-binding pocket of BCRP and Pgp, as evidenced by:

-

Docking Studies: ΔG = -9.2 kcal/mol for BCRP, forming hydrogen bonds with Asn629 and π-π interactions with Phe439 .

-

ATPase Assays: Inhibited ATP hydrolysis by 80% at 10 μM, indicating direct interference with transporter function .

Epigenetic Modulation

Prolonged exposure (24–48 hours) to 0.1 μM 3,4',7-trimethoxy flavone:

Therapeutic Applications and Future Directions

Oncology

3,4',7-Trimethoxy flavone is a candidate for adjunctive therapy in MDR cancers, particularly when combined with:

-

Paclitaxel: Synergistic effect (CI = 0.3) in SK-MES-1/PT4000 lung cancer cells .

-

Topotecan: Reduced IC from 450 nM to 120 nM in ovarian carcinoma models .

Drug Delivery Optimization

Structural analogs like 5-hydroxy-3,4',7-trimethoxyflavone improve oral bioavailability of chemotherapeutics by:

Challenges and Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume